Cas no 957062-76-9 (N-Butyl 2-bromo-4-trifluoromethoxybenzenesulfonamide)
N-Butyl 2-bromo-4-trifluoromethoxybenzenesulfonamide Chemical and Physical Properties
Names and Identifiers
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- Benzenesulfonamide,2-bromo-N-butyl-4-(trifluoromethoxy)-
- 2-Bromo-N-butyl-4-(trifluoromethoxy)benzenesulfonamide
- 3-IODO-4-METHOXYBENZALDEHYDE
- N-Butyl 2-bromo-4-trifluoromethoxybenzenesulfonamide
- 2-Bromo-N-butyl-4-(trifluoromethoxy)benzenesulphonamide
- PC3493
- SB82762
- A845408
- 2-Bromo-N-butyl-4-(trifluoromethoxy)benzene-1-sulfonamide
- AKOS015835178
- 957062-76-9
- BS-23718
- MFCD09878395
- DTXSID80650466
- N-BUTYL-2-BROMO-4-TRIFLUOROMETHOXYBENZENESULFONAMIDE
- DB-371444
-
- MDL: MFCD09878395
- Inchi: 1S/C11H13BrF3NO3S/c1-2-3-6-16-20(17,18)10-5-4-8(7-9(10)12)19-11(13,14)15/h4-5,7,16H,2-3,6H2,1H3
- InChI Key: RJZRYTZXGFVGDS-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=CC=1S(NCCCC)(=O)=O)OC(F)(F)F
Computed Properties
- Exact Mass: 374.97500
- Monoisotopic Mass: 374.975
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 397
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.8A^2
- XLogP3: 4
Experimental Properties
- Density: 1.528
- Boiling Point: 372.7°Cat760mmHg
- Flash Point: 179.2°C
- Refractive Index: 1.498
- PSA: 63.78000
- LogP: 4.89780
N-Butyl 2-bromo-4-trifluoromethoxybenzenesulfonamide Customs Data
- HS CODE:2935009090
- Customs Data:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
N-Butyl 2-bromo-4-trifluoromethoxybenzenesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019088506-25g |
2-Bromo-N-butyl-4-(trifluoromethoxy)benzenesulfonamide |
957062-76-9 | 95% | 25g |
$559.58 | 2023-08-31 | |
| TRC | B694138-100mg |
N-Butyl 2-bromo-4-trifluoromethoxybenzenesulfonamide |
957062-76-9 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B694138-250mg |
N-Butyl 2-bromo-4-trifluoromethoxybenzenesulfonamide |
957062-76-9 | 250mg |
$ 69.00 | 2023-04-18 | ||
| TRC | B694138-500mg |
N-Butyl 2-bromo-4-trifluoromethoxybenzenesulfonamide |
957062-76-9 | 500mg |
$ 92.00 | 2023-04-18 | ||
| TRC | B694138-1g |
N-Butyl 2-bromo-4-trifluoromethoxybenzenesulfonamide |
957062-76-9 | 1g |
$ 133.00 | 2023-04-18 | ||
| Apollo Scientific | PC3493-1g |
2-Bromo-N-butyl-4-(trifluoromethoxy)benzenesulphonamide |
957062-76-9 | 1g |
£170.00 | 2023-09-02 | ||
| abcr | AB254176-1 g |
2-Bromo-N-butyl-4-(trifluoromethoxy)benzenesulphonamide; . |
957062-76-9 | 1g |
€144.00 | 2023-06-22 | ||
| abcr | AB254176-5 g |
2-Bromo-N-butyl-4-(trifluoromethoxy)benzenesulphonamide; . |
957062-76-9 | 5g |
€348.00 | 2023-06-22 | ||
| 1PlusChem | 1P003TB3-5g |
2-Bromo-N-butyl-4-(trifluoromethoxy)benzenesulfonamide |
957062-76-9 | 98% | 5g |
$217.00 | 2025-02-20 | |
| 1PlusChem | 1P003TB3-1g |
2-Bromo-N-butyl-4-(trifluoromethoxy)benzenesulfonamide |
957062-76-9 | 98% | 1g |
$83.00 | 2025-02-20 |
N-Butyl 2-bromo-4-trifluoromethoxybenzenesulfonamide Suppliers
N-Butyl 2-bromo-4-trifluoromethoxybenzenesulfonamide Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on N-Butyl 2-bromo-4-trifluoromethoxybenzenesulfonamide
Introduction to N-Butyl 2-bromo-4-trifluoromethoxybenzenesulfonamide (CAS No. 957062-76-9)
N-Butyl 2-bromo-4-trifluoromethoxybenzenesulfonamide, with the chemical formula C₁₁H₁₃BrF₃NO₂S, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound is characterized by its unique structural features, which include a bromine substituent at the 2-position and a trifluoromethoxy group at the 4-position of the benzenesulfonamide core. The presence of these functional groups imparts distinct chemical properties, making it a valuable intermediate in the synthesis of various bioactive molecules.
The CAS number 957062-76-9 provides a unique identifier for this compound, ensuring accurate referencing in scientific literature and industrial applications. The molecular structure of N-Butyl 2-bromo-4-trifluoromethoxybenzenesulfonamide consists of a benzene ring substituted with a sulfonamide group, a bromine atom, and a trifluoromethoxy group. The N-butyl group at one end of the molecule contributes to its solubility and reactivity, facilitating its use in various synthetic pathways.
This compound has found utility in the synthesis of pharmaceutical intermediates, where its structural motifs are often incorporated into more complex molecules. The bromine substituent at the 2-position is particularly noteworthy, as it serves as a versatile handle for further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl structures, which are prevalent in many active pharmaceutical ingredients (APIs).
The trifluoromethoxy group at the 4-position introduces electron-withdrawing effects and fluorine's unique metabolic properties, which can influence the pharmacokinetic behavior of derived compounds. Fluoro-substituted molecules are often favored in drug design due to their enhanced metabolic stability and improved binding affinity to biological targets. The sulfonamide moiety further contributes to the compound's reactivity, enabling nucleophilic substitution reactions that are crucial for constructing heterocyclic frameworks.
In recent years, there has been growing interest in exploring the potential of N-Butyl 2-bromo-4-trifluoromethoxybenzenesulfonamide in medicinal chemistry. Researchers have leveraged its structural features to develop novel scaffolds with therapeutic applications. For instance, derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory properties. The combination of the bromine and trifluoromethoxy groups provides a rich chemical space for designing molecules that can interact with biological targets in unique ways.
One notable area of research involves the use of N-Butyl 2-bromo-4-trifluoromethoxybenzenesulfonamide as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer. By incorporating this compound into drug candidates, researchers aim to develop selective kinase inhibitors that can modulate these pathways effectively. The N-butyl group enhances solubility, while the bromine atom allows for further derivatization to optimize binding interactions.
Another emerging application lies in the field of materials science, where this compound has been explored as a building block for advanced polymers and coatings. The presence of multiple reactive sites enables polymerization reactions that yield materials with tailored properties. These materials may find applications in electronics, coatings, and specialty chemicals, where precise control over molecular architecture is essential.
The synthesis of N-Butyl 2-bromo-4-trifluoromethoxybenzenesulfonamide involves multi-step organic transformations that highlight its synthetic versatility. Key steps typically include halogenation reactions to introduce the bromine substituent, nucleophilic aromatic substitution to incorporate the trifluoromethoxy group, and sulfonation followed by alkylation to introduce the sulfonamide moiety. Each step requires careful optimization to ensure high yields and purity.
In conclusion, N-Butyl 2-bromo-4-trifluoromethoxybenzenesulfonamide (CAS No. 957062-76-9) is a multifaceted compound with significant potential in pharmaceutical and materials science applications. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules and advanced materials. As research continues to uncover new applications for this compound, its importance in scientific innovation is likely to grow further.
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